molecular formula C11H9ClN2O3S B2479302 2-chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide CAS No. 923744-15-4

2-chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide

Cat. No.: B2479302
CAS No.: 923744-15-4
M. Wt: 284.71
InChI Key: PLSACAYSJPRTBK-UHFFFAOYSA-N
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Description

2-chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide is a complex organic compound with the molecular formula C11H9ClN2O3S. This compound is notable for its unique structure, which includes a benzothiazole ring fused with a dioxin ring, and a chloro substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents in place of the chloro group .

Scientific Research Applications

2-chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chloro substituent and the acetamide group in 2-chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide makes it unique compared to its analogs.

Properties

IUPAC Name

2-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3S/c12-5-10(15)14-11-13-6-3-7-8(4-9(6)18-11)17-2-1-16-7/h3-4H,1-2,5H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSACAYSJPRTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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